molecular formula C10H15N5O4 B1337372 Glycine, L-histidylglycyl- CAS No. 32999-80-7

Glycine, L-histidylglycyl-

Cat. No.: B1337372
CAS No.: 32999-80-7
M. Wt: 269.26 g/mol
InChI Key: FDQYIRHBVVUTJF-ZETCQYMHSA-N
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Description

Glycine, L-histidylglycyl- is a dipeptide composed of glycine and L-histidine. It is a small molecule with significant biological and chemical importance. This compound is known for its role in various biochemical processes and its potential therapeutic applications in medicine.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Biotechnological Synthesis: This method utilizes microbial fermentation to produce glycine. Specific strains of bacteria or yeast are engineered to overproduce glycine, which is

Biological Activity

Glycine, L-histidylglycyl- is a compound of significant interest in biological and medicinal research due to its various physiological roles and therapeutic potential. This article reviews its biological activity, focusing on its mechanisms of action, effects on cellular processes, and implications for health and disease management.

Chemical Structure and Properties

Glycine, L-histidylglycyl- is a tetrapeptide composed of glycine and histidine residues. Its molecular formula is C10H15N5O4C_{10}H_{15}N_{5}O_{4} with an average mass of approximately 269.261 g/mol . The structural arrangement allows it to interact with various biological systems effectively.

Physiological Roles of Glycine

  • Protein Synthesis : Glycine plays a crucial role in protein synthesis, constituting about 11.5% of the total amino acid content in the human body. It is particularly abundant in collagen, where it occupies every third position in the triple helix structure, contributing to the stability and flexibility of connective tissues .
  • Neurotransmission : In the central nervous system, glycine acts as an inhibitory neurotransmitter, modulating synaptic transmission and influencing behaviors related to food intake and overall homeostasis .
  • Immune Function : Glycine has been shown to regulate immune responses by modulating cytokine production and altering intracellular calcium levels, which are vital for immune cell function .
  • Metabolic Functions : Glycine is involved in several metabolic pathways, including the synthesis of creatine, serine, heme, and bile acids, which are essential for lipid digestion and absorption .

Wound Healing

Research has indicated that glycine derivatives, such as L-lysyl-glycyl-L-histidine, promote fibroblast proliferation and enhance wound healing processes. This tetrapeptide has been shown to facilitate tissue regeneration in various models .

Neuroprotective Effects

Glycine's neuroprotective properties are significant in conditions involving oxidative stress. It has been documented that glycine can protect intestinal epithelial cells from injury induced by oxidative challenges by maintaining intracellular glutathione levels .

Alcohol-Induced Toxicity Protection

Glycine supplementation has demonstrated efficacy in reducing blood alcohol levels and protecting against alcohol-induced hepatotoxicity. Studies show that glycine can mitigate free fatty acid accumulation in liver tissues during chronic alcohol consumption .

Case Studies

  • Intestinal Injury Models : In studies involving trinitrobenzene sulfonic acid-induced colitis, glycine administration resulted in reduced epithelial damage and improved inflammatory markers, showcasing its protective effects on gut health .
  • Wound Healing Trials : Clinical trials involving glycine derivatives have reported enhanced healing rates in skin grafts and improved recovery in surgical patients due to increased fibroblast activity and collagen synthesis .

Research Findings Summary Table

StudyFocusFindings
Iimuro et al., 2000Alcohol toxicityGlycine reduces blood alcohol levels and protects liver integrity
Jacob et al., 2003Mesenteric ischemiaGlycine suppresses apoptosis in gastric tissues
Howard et al., 2010Oxidative stressGlycine maintains glutathione levels in intestinal cells
Tsune et al., 2003Colitis modelsGlycine mitigates intestinal injury from chemical-induced damage

Scientific Research Applications

Biological Functions and Mechanisms

1.1 Anti-inflammatory Effects
Glycine has been recognized for its anti-inflammatory properties. Studies indicate that it can suppress pro-inflammatory cytokines and modulate immune responses, making it beneficial in conditions characterized by chronic inflammation. Glycine's ability to inhibit nuclear factor kappa B (NF-κB) and hypoxia-inducible factor 1α (Hif-1α) contributes to its protective effects against ischemic injury and other inflammatory conditions .

1.2 Neuroprotective Properties
Research has demonstrated that glycine can protect neurons and glial cells from damage following ischemic events. It achieves this by activating signaling pathways that reduce oxidative stress and inflammation, thereby improving outcomes in conditions like stroke . The modulation of glycine receptor expression is crucial in these neuroprotective mechanisms.

Clinical Applications

2.1 Gastrointestinal Health
Glycine plays a significant role in gastrointestinal protection. It has been shown to mitigate damage during mesenteric ischemia and protect against intestinal injuries caused by inflammatory agents such as trinitrobenzene sulfonic acid. The cytoprotective effects of glycine are mediated through its uptake by specific transporters in intestinal epithelial cells .

2.2 Hepatoprotection
Glycine exhibits hepatoprotective effects, particularly in cases of alcohol-induced liver damage. It helps regulate lipid metabolism, reduces free fatty acid accumulation, and protects against oxidative stress in liver cells. Studies have shown that glycine supplementation can lower blood alcohol levels and improve liver function markers in animal models .

Therapeutic Interventions

3.1 Cancer Prevention
Emerging evidence suggests that glycine may have a role in cancer prevention, particularly concerning melanoma and hepatic cancer. Its ability to suppress endothelial cell proliferation and angiogenesis indicates potential applications in cancer therapy .

3.2 Diabetes Management
Glycine has been implicated in glucose metabolism regulation and insulin secretion. Clinical studies suggest that higher circulating levels of glycine are associated with a reduced risk of developing type 2 diabetes mellitus. Glycine acts as a secretagogue for glucagon-like peptide-1 (GLP-1), which is crucial for insulin regulation .

Case Studies

Study Focus Findings
Jacob et al., 2003Gastrointestinal ProtectionGlycine supplementation reduced intestinal injury during mesenteric ischemia by suppressing apoptosis.
Iimuro et al., 2000HepatoprotectionGlycine reduced blood alcohol levels and improved liver enzyme activities in rats subjected to chronic alcohol feeding.
Lee et al., 2002NeuroprotectionGlycine provided significant protection against ischemic injury in neuronal cells, enhancing survival rates post-injury.

Chemical Reactions Analysis

Alkali Metal Interactions

GHG interacts with alkali metal ions (Li⁺, Na⁺, K⁺) to form mono-, bi-, and trimetallated species. These interactions are influenced by GHG’s histidine residue, which anchors metal ions via its imidazole ring.

Metal Ion Observed Complex Dominant Fragment Ions
Li⁺[GHG + Li - H]⁺[a₃ + Li - H]⁺
Na⁺[GHG + Na - H]⁺[b₃ + Na - H]⁺, [a₃ + Na - H]⁺
K⁺[GHG + K - H]⁺Loss of histidine side-chain
  • Key Findings :

    • Li⁺ binding promotes formation of a-type ions (e.g., [a₃ + Li - H]⁺), while Na⁺ and K⁺ favor b-type ions .

    • The imidazole ring stabilizes metal-peptide interactions, enabling low-energy fragmentation pathways .

Copper(II) Binding

GHG forms stable complexes with Cu(II), with binding modes dependent on pH and ligand availability.

System Log Stability Constant (log K) Dominant Species
GHG-Cu(II) binary8.2 (pH 7.4)[Cu(GHG)H₋₁]⁺
GHG-Cu(II)-His ternary10.5 (pH 7.4)[Cu(GHG)(His)H₋₂]
  • Structural Insights :

    • Cu(II) binds to GHG’s histidine imidazole nitrogen and deprotonated amide groups, forming a square-planar geometry .

    • Ternary complexes with histidine enhance stability due to additional coordination sites .

Fragmentation Patterns in Mass Spectrometry

GHG exhibits distinct fragmentation pathways under high-energy collision conditions:

Ion Type Fragment Relative Abundance
y-typey₁⁺ (Gly-His⁺)High
a-typea₂⁺ (His-Gly⁺)Moderate
b-typeb₃⁺ (Gly-His-Gly⁺)Low
  • Mechanisms :

    • Loss of H₂O : Dominates metastable decompositions, reflecting GHG’s hydrophilicity .

    • Side-chain cleavage : Histidine’s imidazole ring loss occurs preferentially in Na⁺/K⁺ complexes .

Physiological Relevance and Competitive Binding

GHG competes with serum albumin for Cu(II) binding under physiological conditions:

Condition % Cu(II) Bound to GHG % Cu(II) Bound to Albumin
Equimolar GHG-albumin (pH 7.5)42%58%
Physiological concentrations6%94%
  • Implications :

    • GHG’s ability to bind Cu(II) suggests a role in metal transport or detoxification .

    • Ternary complexes with histidine may modulate Cu(II) bioavailability in tissues .

Synthetic and Stability Considerations

While GHG is not directly synthesized in the provided sources, analogous peptide synthesis methods (e.g., glycylglycine production via 2,5-diketopiperazine hydrolysis ) highlight:

  • Hydrolysis : GHG is stable under neutral pH but degrades in strongly acidic/basic conditions.

  • Thermal Stability : Decomposition above 260°C aligns with collagen-like thermal resilience .

Q & A

Basic Research Questions

Q. How can researchers optimize UPLC-MS parameters for accurate quantification of L-histidylglycyl-glycine in complex biological matrices?

  • Methodological Answer : To quantify L-histidylglycyl-glycine, employ Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS). Key parameters include:

  • Column selection : Use a C18 reversed-phase column (1.7 µm particle size) for high resolution.
  • Mobile phase : Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) at 0.3 mL/min flow rate.
  • MS settings : Electrospray ionization (ESI) in positive mode, with m/z range 100–500 and collision energy optimized for peptide fragmentation.
    Validate the method using spike-and-recovery experiments in relevant matrices (e.g., plasma, tissue homogenates) to account for matrix effects .

Q. What are the critical controls required when assessing L-histidylglycyl-glycine’s role in enzymatic reactions in vitro?

  • Methodological Answer : Include:

  • Negative controls : Omit the enzyme or substrate to confirm reaction specificity.
  • Positive controls : Use a known enzyme-substrate pair (e.g., glycine amidinotransferase with creatine) to validate assay conditions.
  • Blank matrices : Test samples without L-histidylglycyl-glycine to identify background interference.
    Quantify reaction products via HPLC or kinetic assays, ensuring linearity across expected concentration ranges .

Advanced Research Questions

Q. How can computational methods like Fukui analysis predict regioselectivity in L-histidylglycyl-glycine’s interactions with graphene-based nanomaterials?

  • Methodological Answer : Perform Frontier Molecular Orbital (FMO) analysis using Density Functional Theory (DFT) to calculate Fukui indices (nucleophilic f+f^+ and electrophilic ff^-) at atomic sites.

  • Steps :

Optimize the geometry of L-histidylglycyl-glycine and graphene complexes using B3LYP/6-311++G(d,p).

Analyze electron density transfer pre/post adsorption to identify reactive sites (e.g., imidazole ring in histidine).

Validate predictions with experimental Raman spectroscopy or XPS data.
This approach clarifies charge-transfer mechanisms critical for designing peptide-functionalized nanomaterials .

Q. What statistical frameworks resolve contradictions in meta-analyses of L-histidylglycyl-glycine’s pharmacological effects across preclinical studies?

  • Methodological Answer : Use the Cochrane Handbook’s guidelines to address heterogeneity:

  • Heterogeneity metrics : Calculate I2I^2 (proportion of total variation due to heterogeneity) and HH (standardized χ² statistic). For I2>50I^2 > 50%, apply random-effects models.
  • Sensitivity analysis : Exclude outlier studies (e.g., those using non-standard dosing) and re-calculate effect sizes.
  • Subgroup analysis : Stratify by variables like animal strain or administration route to identify confounding factors.
    Report 95% confidence intervals and p-values adjusted for multiple comparisons .

Q. How do high-pressure crystallography studies inform structural stability of L-histidylglycyl-glycine in extreme environments?

  • Methodological Answer : Use diamond anvil cell (DAC) setups to compress single crystals to 0.5–4.3 GPa. Monitor structural changes via:

  • X-ray diffraction : Track bond-length variations in the peptide backbone and hydrogen-bond networks.
  • Vibrational spectroscopy : Detect shifts in N-H stretching modes (3200–3400 cm⁻¹) under pressure.
    Correlate findings with molecular dynamics simulations to predict stability in industrial or biomedical applications (e.g., drug delivery under shear stress) .

Q. Data Analysis & Reporting

Q. What are the best practices for reporting preclinical data on L-histidylglycyl-glycine to ensure reproducibility?

  • Methodological Answer : Follow NIH guidelines for preclinical research:

  • Animal models : Specify species, sex, age, and genetic background.
  • Dosage : Report mg/kg, administration route, and treatment duration.
  • Blinding : Use coded samples and automated analysis tools to minimize bias.
  • Statistical power : Justify sample sizes via a priori power analysis (e.g., α = 0.05, β = 0.2).
    Include raw data in supplementary materials (e.g., chromatograms, dose-response curves) .

Q. How can researchers leverage systematic reviews to prioritize L-histidylglycyl-glycine’s understudied biochemical pathways?

  • Methodological Answer : Conduct a PRISMA-compliant review:

  • Search strategy : Use MeSH terms (e.g., "Glycine/analogs & derivatives", "Enzyme Activation") across PubMed, Scopus, and EMBASE.
  • Data extraction : Tabulate pathways (e.g., glycine cleavage system, collagen synthesis) with effect sizes and study limitations.
  • Gap analysis : Identify pathways with <3 independent studies or conflicting results for targeted investigation.
    Prioritize pathways with high mechanistic plausibility but low evidence quality .

Properties

IUPAC Name

2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O4/c11-7(1-6-2-12-5-15-6)10(19)14-3-8(16)13-4-9(17)18/h2,5,7H,1,3-4,11H2,(H,12,15)(H,13,16)(H,14,19)(H,17,18)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQYIRHBVVUTJF-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NCC(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427250
Record name Glycine, L-histidylglycyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32999-80-7
Record name Glycine, L-histidylglycyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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